2-Ethoxy-1-phenylethanone

Overview

Description

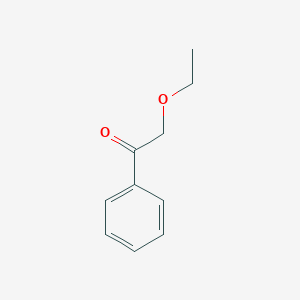

2-Ethoxy-1-phenylethanone is an organic compound with the molecular formula C10H12O2 and a molecular weight of 164.2011 g/mol . It is characterized by the presence of an ethanone group substituted with an ethoxy group and a phenyl group. This compound is also known by its IUPAC name, this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxy-1-phenylethanone can be synthesized through various methods, including the reaction of phenylacetaldehyde with ethyl acetate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of ethanone, 2-ethoxy-1-phenyl- may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation and recrystallization to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-1-phenylethanone undergoes various chemical reactions, including:

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted ethanone derivatives.

Scientific Research Applications

Organic Synthesis

2-Ethoxy-1-phenylethanone serves as a valuable intermediate in organic synthesis. Its reactivity allows it to be utilized in various chemical reactions, including:

- Friedel-Crafts Acylation : It can be employed as an acylating agent to introduce phenyl groups into various substrates.

- Hydrogenolysis Reactions : Studies have shown that under certain conditions, it can participate in hydrogenolysis to yield phenolic compounds and other derivatives .

Photochemistry

Recent theoretical studies have proposed new mechanisms involving this compound that are crucial for understanding photochemical reactions. These studies focus on the energy levels, HOMO-LUMO gaps, and dipole moments, providing insights into its behavior under light exposure and potential applications in photochemical synthesis .

Material Science

The compound's properties make it suitable for applications in material science, particularly in the development of polymers and coatings. Its stability and reactivity can be harnessed to create materials with specific functionalities.

Case Study 1: Hydrogenolysis of β-O-4 Linkages

Research conducted at UC Santa Barbara investigated the hydrogenolysis of β-O-4 linkages using catalysts like CuPMO. In these experiments, this compound was noted as a product alongside phenol and 1-phenylethanol, demonstrating its role in complex reaction pathways involving lignin-derived compounds .

Case Study 2: Theoretical Mechanisms in Photochemistry

A study published in Photochemistry explored the unusual effects of substituents on the reactivity of aryl ketones, including this compound. The researchers proposed modifications to existing mechanisms based on quantum yield measurements and energy state considerations, highlighting its significance in advancing theoretical photochemical models .

Potential Future Applications

The ongoing research into the biological effects and environmental impact of this compound suggests potential future applications in:

- Biotechnology : Investigating its use as a precursor or intermediate in biotechnological processes.

- Pharmaceutical Chemistry : Exploring its potential as a building block for drug development due to its structural properties.

Mechanism of Action

The mechanism of action of ethanone, 2-ethoxy-1-phenyl- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and context of use .

Comparison with Similar Compounds

Ethanone, 2-hydroxy-1-phenyl-: This compound has a hydroxy group instead of an ethoxy group, leading to different chemical properties and reactivity.

Ethanone, 2-ethoxy-1,2-diphenyl-: This compound has an additional phenyl group, which affects its steric and electronic properties.

Uniqueness: 2-Ethoxy-1-phenylethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethoxy group provides different reactivity compared to similar compounds with other substituents .

Biological Activity

2-Ethoxy-1-phenylethanone, a compound with the molecular formula CHO, is a member of the phenyl ketone family. Its biological activity has garnered attention in various fields, including pharmacology and microbiology. This article provides a comprehensive overview of its biological properties, focusing on its bacteriostatic effects, interactions with cellular membranes, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features an ethoxy group attached to a phenyl ring, which influences its chemical reactivity and biological interactions. The compound is characterized by its ability to partition into lipid membranes due to its amphipathic nature, which plays a crucial role in its biological activity.

Bacteriostatic Activity

Research indicates that this compound exhibits significant bacteriostatic properties. Its mechanism of action is primarily linked to its interaction with bacterial membranes. The following points summarize key findings:

- Membrane Interaction : this compound partitions into bacterial membranes, leading to alterations in membrane structure and fluidity. This disruption affects the integrity of the membrane, ultimately inhibiting bacterial growth .

- Hydrophobicity Correlation : Studies have shown that the bacteriostatic activity correlates positively with the hydrophobicity of the compound. Higher hydrophobicity enhances membrane fluidization, which is detrimental to bacterial viability .

- Conversion to More Toxic Derivatives : The compound may undergo metabolic conversion to phenylacetaldehyde, which exhibits greater toxicity towards bacteria than the parent compound itself .

Study 1: Membrane Fluidity and Bacterial Growth

A study conducted on various derivatives of this compound demonstrated that these compounds could significantly increase membrane fluidity at specific concentrations. The results indicated that:

| Compound | Concentration (mM) | GP Value | Membrane Phase |

|---|---|---|---|

| This compound | 100 | -0.2 | Liquid Crystalline |

| 1-Hexanol | 70 | -0.2 | Liquid Crystalline |

This table illustrates how both compounds induce a fluid phase in model membranes, suggesting a similar mechanism of action against bacterial cells .

Study 2: Bacteriostatic Effects on Fungi

Another investigation highlighted the impact of this compound on fungal growth. The compound was found to significantly retard the growth and development of certain fungi, indicating its broad-spectrum antimicrobial properties .

Theoretical Insights

Recent theoretical studies have explored the electronic properties of this compound using computational methods such as Density Functional Theory (DFT). These studies suggest that:

- HOMO-LUMO Gap : The energy levels associated with the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provide insights into the reactivity and stability of the compound.

- Dipole Moments : Variations in dipole moments due to substituents on the phenyl ring can influence the compound's interaction with biological targets .

Properties

IUPAC Name |

2-ethoxy-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-12-8-10(11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMWDBHKRZTOMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60933461 | |

| Record name | 2-Ethoxy-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14869-39-7 | |

| Record name | 2'-Ethoxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014869397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxy-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.